2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide
CAS No.: 941982-34-9
Cat. No.: VC5194280
Molecular Formula: C22H19ClN4O3
Molecular Weight: 422.87
* For research use only. Not for human or veterinary use.
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide - 941982-34-9](/images/structure/VC5194280.png)
Specification
CAS No. | 941982-34-9 |
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Molecular Formula | C22H19ClN4O3 |
Molecular Weight | 422.87 |
IUPAC Name | 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C22H19ClN4O3/c1-30-20-5-3-2-4-16(20)13-24-21(28)14-26-10-11-27-19(22(26)29)12-18(25-27)15-6-8-17(23)9-7-15/h2-12H,13-14H2,1H3,(H,24,28) |
Standard InChI Key | VKFYCCAHEFYWGC-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazine scaffold, a bicyclic system comprising fused pyrazole and pyrazine rings. At position 2 of the pyrazolo[1,5-a]pyrazine core, a 4-chlorophenyl group is attached, while position 5 is functionalized with an acetamide moiety bearing a 2-methoxybenzyl substituent. This arrangement introduces both hydrophobic (chlorophenyl, methoxybenzyl) and hydrogen-bonding (amide, ketone) functionalities, which are critical for molecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C22H19ClN4O3 | Calculated |
Molecular Weight | 438.87 g/mol | |
IUPAC Name | 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide | Systematic Nomenclature |
Canonical SMILES | COC1=CC=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
The presence of the 4-chlorophenyl group enhances lipid solubility, potentially improving membrane permeability, while the 2-methoxybenzyl moiety may contribute to target binding through aromatic stacking interactions .
Spectroscopic Characterization
Although experimental spectral data for this specific compound are unavailable, analogs such as 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1314920-48-3) provide reference points. Nuclear Magnetic Resonance (NMR) spectra of related compounds typically show:
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1H NMR: Resonances for pyrazine protons (δ 8.2–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
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13C NMR: Carbonyl signals (δ 165–170 ppm) and quaternary carbons in the heterocyclic core (δ 140–150 ppm) .
Mass spectrometry of the parent ion would likely exhibit a molecular ion peak at m/z 438.87, with fragmentation patterns reflecting cleavage of the acetamide side chain.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrazine derivatives generally proceeds via cyclocondensation reactions. For this compound, a plausible route involves:
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Formation of the Pyrazolo[1,5-a]Pyrazine Core: Reaction of 4-chlorophenylhydrazine with a suitably functionalized pyrazine precursor under acidic conditions .
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Acetamide Side Chain Installation: Coupling of the core with 2-methoxybenzylamine via an activated acetyl intermediate (e.g., acyl chloride).
Critical Reaction Parameters
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Temperature: Cyclization steps often require refluxing in polar aprotic solvents (e.g., DMF, 100–120°C) .
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Catalysis: Lewis acids like ZnCl2 may accelerate heterocycle formation.
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Yield Optimization: Chromatographic purification is essential due to competing side reactions in multi-step syntheses.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution at the pyrazine nitrogen requires careful control of stoichiometry.
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Stability of Intermediate: The 4-oxo group may undergo undesired reduction or oxidation unless protected .
Biological Activities and Mechanistic Hypotheses
Table 2: Hypothetical Target Affinities
Target | Predicted IC50 (nM) | Rationale |
---|---|---|
JAK2 Kinase | 50–200 | Structural similarity to known inhibitors |
Bacterial DNA Gyrase | 500–1000 | Chlorophenyl moiety intercalation |
Structure-Activity Relationships (SAR)
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4-Chlorophenyl Group: Enhances target binding via hydrophobic interactions; removal reduces potency by >10-fold in analogs.
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2-Methoxybenzyl Substituent: The methoxy group may participate in hydrogen bonding with serine/threonine kinases.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Estimated at 3.2 (moderate lipophilicity), favoring oral absorption but potentially limiting aqueous solubility.
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Solubility: <10 µg/mL in aqueous buffers (pH 7.4), necessitating formulation with solubilizing agents .
Metabolic Stability
The methoxy group is susceptible to hepatic O-demethylation, producing a phenolic metabolite. Cytochrome P450 isoforms (CYP3A4, CYP2C19) are likely involved in primary metabolism.
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